molecular formula C9H9BrO2 B1524454 1-(3-Bromophenoxy)propan-2-one CAS No. 853402-77-4

1-(3-Bromophenoxy)propan-2-one

Cat. No. B1524454
CAS No.: 853402-77-4
M. Wt: 229.07 g/mol
InChI Key: LGUCAJHCWJFEEJ-UHFFFAOYSA-N
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Patent
US09000025B2

Procedure details

3-Bromophenol (6.27 g, 36 mmol) and cesium carbonate (20. g, 61.2 mmol) were dissolved in DMF (50 mL) and stirred for 15 minutes at room temperature. Chloroacetone (4.3 mL, 54 mmol) was added and the reaction stirred for 1 hour and was submitted to aqueous workup. Purification by silica gel chromatography (0-50% EtOAc in hexanes) afforded the title compound.
Quantity
6.27 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
61.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.C(=O)([O-])[O-].[Cs+].[Cs+].Cl[CH2:16][C:17](=[O:19])[CH3:18]>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[O:8][CH2:16][C:17](=[O:19])[CH3:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
6.27 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)O
Name
cesium carbonate
Quantity
61.2 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.3 mL
Type
reactant
Smiles
ClCC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (0-50% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=C(OCC(C)=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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